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Compound of Interest

Compound Name: 1-(3-Amino-propyl)-piperidin-4-ol

Cat. No.: B1275173 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-(3-Aminopropyl)-piperidin-4-ol is a bifunctional organic molecule incorporating a primary

amine and a secondary alcohol, built upon a piperidine scaffold. This unique combination of

functional groups makes it a valuable building block in medicinal chemistry and drug discovery

for the synthesis of more complex molecules with potential therapeutic applications. A thorough

understanding of its spectroscopic characteristics is paramount for its identification, purity

assessment, and structural elucidation in various research and development stages.

This technical guide provides a detailed overview of the predicted spectroscopic data for 1-(3-

Aminopropyl)-piperidin-4-ol, including Nuclear Magnetic Resonance (NMR), Mass

Spectrometry (MS), and Infrared (IR) spectroscopy. While experimental data is not readily

available in the public domain, this guide presents high-quality predicted data to serve as a

reference for researchers. Furthermore, it outlines standardized experimental protocols for

acquiring such data and visualizes the general workflows for each spectroscopic technique.

Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for 1-(3-Aminopropyl)-

piperidin-4-ol. These predictions are based on computational models and should be used as a

reference for comparison with experimentally obtained data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

Table 1: Predicted ¹H NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃,

Reference: TMS)

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.65 m 1H H-4 (CH-OH)

~2.80 m 2H Piperidine H-2e, H-6e

~2.70 t 2H N-CH₂ (propyl)

~2.45 t 2H N-CH₂ (propyl)

~2.15 m 2H Piperidine H-2a, H-6a

~1.85 m 2H Piperidine H-3e, H-5e

~1.65 m 2H CH₂ (propyl)

~1.50 m 2H Piperidine H-3a, H-5a

~1.30 (broad s) 3H NH₂, OH

Table 2: Predicted ¹³C NMR Data for 1-(3-Aminopropyl)-piperidin-4-ol (Solvent: CDCl₃)
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Chemical Shift (ppm) Carbon Type Assignment

~68.0 CH C-4

~58.0 CH₂ N-CH₂ (propyl)

~53.0 CH₂ C-2, C-6

~42.0 CH₂ N-CH₂ (propyl)

~34.0 CH₂ C-3, C-5

~30.0 CH₂ CH₂ (propyl)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Table 3: Predicted Mass Spectrometry Data for 1-(3-Aminopropyl)-piperidin-4-ol

m/z Interpretation

158.14 [M]⁺ (Molecular Ion)

141.12 [M - NH₃]⁺

114.11 [M - C₂H₆N]⁺

100.10 [M - C₃H₇N]⁺

84.08 [Piperidine ring fragment]⁺

71.07 [C₄H₉N]⁺

58.06 [C₃H₈N]⁺

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Spectroscopy Data for 1-(3-Aminopropyl)-piperidin-4-ol
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Broad
O-H stretch (alcohol), N-H

stretch (amine)

2930-2850 Strong C-H stretch (aliphatic)

1590-1560 Medium N-H bend (amine)

1470-1440 Medium C-H bend (alkane)

1100-1000 Strong
C-O stretch (secondary

alcohol), C-N stretch

Experimental Protocols
The following are generalized protocols for obtaining NMR, MS, and IR spectra for small

organic molecules like 1-(3-Aminopropyl)-piperidin-4-ol.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube. The addition of a

small amount of an internal standard like tetramethylsilane (TMS) is common for referencing

the chemical shifts.

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then

tuned and the magnetic field is shimmed to achieve homogeneity.

Data Acquisition: For ¹H NMR, a standard pulse sequence is used to acquire the free

induction decay (FID). For ¹³C NMR, a proton-decoupled pulse sequence is typically

employed to simplify the spectrum and enhance sensitivity.

Data Processing: The acquired FID is Fourier transformed to generate the NMR spectrum.

The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a

volatile organic solvent such as methanol or acetonitrile.

Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques

for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, showing the

relative abundance of each ion.

Infrared (IR) Spectroscopy
Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small

amount of the compound with dry potassium bromide and pressing it into a thin disk.

Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent,

applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Background Spectrum: A background spectrum of the empty sample holder (or the pure

solvent) is recorded.

Sample Spectrum: The sample is placed in the IR beam, and the sample spectrum is

recorded.

Data Processing: The final IR spectrum is obtained by ratioing the sample spectrum against

the background spectrum, which is then converted to a plot of transmittance or absorbance

versus wavenumber.

Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.
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Caption: General workflow for NMR spectroscopy.
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Caption: General workflow for Mass Spectrometry.
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Caption: General workflow for IR spectroscopy.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1275173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275173?utm_src=pdf-body-img
https://www.benchchem.com/product/b1275173?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1275173?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic

properties of 1-(3-Aminopropyl)-piperidin-4-ol. The predicted NMR, MS, and IR data, presented

in a clear and structured format, serve as a valuable resource for researchers in the absence of

published experimental spectra. The outlined experimental protocols and visualized workflows

offer practical guidance for the characterization of this and similar molecules, facilitating its

effective use in drug discovery and development. It is recommended that researchers generate

experimental data and compare it with the predictions provided herein for comprehensive

structural verification.

To cite this document: BenchChem. [Spectroscopic Profile of 1-(3-Aminopropyl)-piperidin-4-
ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1275173#spectroscopic-data-of-1-3-amino-propyl-
piperidin-4-ol-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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